molecular formula C17H25FN4O2 B2839144 N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 2380144-72-7

N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B2839144
CAS No.: 2380144-72-7
M. Wt: 336.411
InChI Key: FGKFREQLFDALFS-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cycloheptyl group, a fluoropyrimidine moiety, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine group, and the attachment of the cycloheptyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
  • N-Cyclohexyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide

Uniqueness

N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is unique due to its cycloheptyl group, which can influence its chemical properties and biological activity. The larger ring size compared to cyclopentyl or cyclohexyl analogs may result in different steric and electronic effects, potentially leading to distinct interactions with molecular targets.

Properties

IUPAC Name

N-cycloheptyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O2/c18-13-11-19-16(20-12-13)24-15-7-9-22(10-8-15)17(23)21-14-5-3-1-2-4-6-14/h11-12,14-15H,1-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFREQLFDALFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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